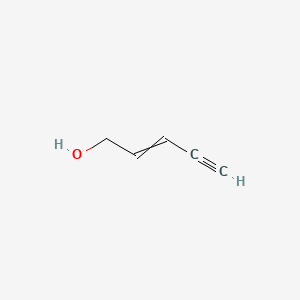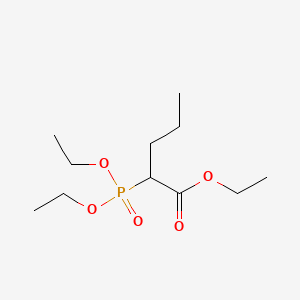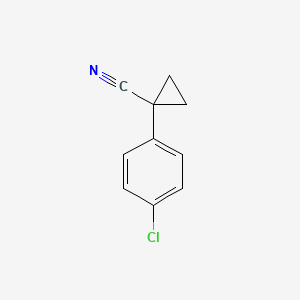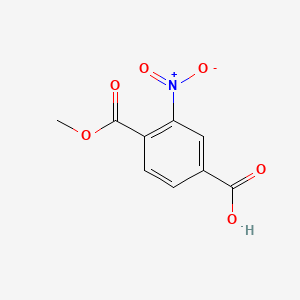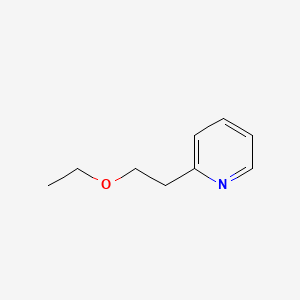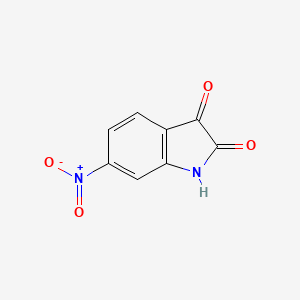
2-乙烯基苯甲醚
概述
描述
2-Vinylanisole, also known as 1-Ethenyl-2-methoxybenzene, is an organic compound with the molecular formula C9H10O. It is a derivative of anisole, where the methoxy group is substituted with a vinyl group at the ortho position. This compound is known for its applications in various fields, including organic synthesis and material science.
科学研究应用
2-Vinylanisole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
安全和危害
作用机制
Target of Action
The primary target of 2-Vinylanisole, also known as 2-Methoxystyrene, is the olfactory receptor OR35 found in locusts . This receptor is responsible for detecting 2-Vinylanisole and triggering a behavioral response in the locusts .
Mode of Action
2-Vinylanisole interacts with its target, the olfactory receptor OR35, by binding to it . This binding triggers a signal transduction pathway that leads to changes in the behavior of the locusts . Specifically, the presence of 2-Vinylanisole stimulates solitary locusts to aggregate and form swarms .
Biochemical Pathways
The binding of 2-Vinylanisole to the olfactory receptor OR35 affects the signaling pathways related to locust behavior .
Result of Action
The molecular and cellular effects of 2-Vinylanisole’s action result in significant behavioral changes in locusts . Exposure to 2-Vinylanisole reduces the transition time for solitary locusts to exhibit gregarious behavior . This behavioral change is crucial for the formation of locust swarms, which can have significant ecological and agricultural impacts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Vinylanisole. For instance, the concentration of 2-Vinylanisole in the air increases markedly when the population density of locusts rises . This increase in concentration enhances the effect of 2-Vinylanisole, promoting the aggregation of locusts and the formation of swarms . Therefore, the environment in which the locusts are present plays a crucial role in the action of 2-Vinylanisole .
生化分析
Biochemical Properties
2-Vinylanisole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Vinylanisole and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in subsequent biochemical reactions .
Cellular Effects
The effects of 2-Vinylanisole on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the activation of G-protein coupled receptors (GPCRs). This activation can lead to changes in gene expression and cellular metabolism. For instance, 2-Vinylanisole has been found to modulate the expression of genes involved in oxidative stress response and detoxification processes .
Molecular Mechanism
At the molecular level, 2-Vinylanisole exerts its effects through binding interactions with specific biomolecules. It has been demonstrated to bind to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activities. For example, 2-Vinylanisole can inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can result in increased levels of neurotransmitters, thereby affecting neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Vinylanisole have been studied over various time periods. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to 2-Vinylanisole in in vitro studies has shown sustained effects on cellular function, including prolonged activation of detoxification pathways and maintenance of oxidative stress response .
Dosage Effects in Animal Models
The effects of 2-Vinylanisole vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant changes in biochemical and physiological parameters .
Metabolic Pathways
2-Vinylanisole is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of more water-soluble compounds that are excreted from the body .
Transport and Distribution
Within cells and tissues, 2-Vinylanisole is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to albumin in the bloodstream, facilitating its transport to various tissues. The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Vinylanisole is influenced by its chemical properties and interactions with cellular components. It has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes. The presence of targeting signals and post-translational modifications may further direct 2-Vinylanisole to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 2-Vinylanisole can be synthesized through several methods. One common approach involves the Heck reaction, where iodobenzene is reacted with vinyl acetate in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and yields 2-Vinylanisole with high selectivity.
Industrial Production Methods: In industrial settings, 2-Vinylanisole is produced through the catalytic dehydrogenation of 2-ethylphenol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 2-Vinylanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxybenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 2-Methoxybenzaldehyde.
Reduction: 2-Ethylanisole.
Substitution: Various halogenated derivatives of 2-Vinylanisole.
相似化合物的比较
2-Vinylanisole can be compared with other similar compounds, such as:
2-Methoxystyrene: Similar structure but lacks the vinyl group.
4-Vinylanisole: The vinyl group is positioned at the para position instead of the ortho position.
2-Methylstyrene: Contains a methyl group instead of a methoxy group.
Uniqueness: 2-Vinylanisole’s unique combination of a methoxy group and a vinyl group at the ortho position gives it distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
属性
IUPAC Name |
1-ethenyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBTTWXNCQVIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25267-32-7 | |
| Record name | Benzene, 1-ethenyl-2-methoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9060605 | |
| Record name | Benzene, 1-ethenyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | o-Vinylanisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
197.00 °C. @ 760.00 mm Hg | |
| Record name | o-Vinylanisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
612-15-7 | |
| Record name | 1-Ethenyl-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethenyl-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-ethenyl-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-vinylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-VINYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0I9DYE185 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | o-Vinylanisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 °C | |
| Record name | o-Vinylanisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


